molecular formula C14H16OS B14486122 8-(Phenylsulfanyl)cyclooct-4-en-1-one CAS No. 65756-03-8

8-(Phenylsulfanyl)cyclooct-4-en-1-one

Cat. No.: B14486122
CAS No.: 65756-03-8
M. Wt: 232.34 g/mol
InChI Key: GWLJUQANNOLIAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Phenylsulfanyl)cyclooct-4-en-1-one is an organic compound characterized by a cyclooctene ring substituted with a phenylsulfanyl group at the 8th position and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Phenylsulfanyl)cyclooct-4-en-1-one typically involves the following steps:

    Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through ring-closing metathesis (RCM) of a suitable diene precursor.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group on the cyclooctene ring.

    Oxidation to Form the Ketone: The final step involves the oxidation of the corresponding alcohol to form the ketone group at the 1st position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

8-(Phenylsulfanyl)cyclooct-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclooctene derivatives.

Scientific Research Applications

8-(Phenylsulfanyl)cyclooct-4-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 8-(Phenylsulfanyl)cyclooct-4-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with biological macromolecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The ketone group may also play a role in its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    8-(Phenylsulfanyl)cyclooct-4-en-1-ol: Similar structure but with an alcohol group instead of a ketone.

    8-(Phenylsulfanyl)cyclooct-4-en-1-sulfone: Similar structure but with a sulfone group instead of a ketone.

    8-(Phenylsulfanyl)cyclooct-4-en-1-sulfoxide: Similar structure but with a sulfoxide group instead of a ketone.

Uniqueness

8-(Phenylsulfanyl)cyclooct-4-en-1-one is unique due to the presence of both the phenylsulfanyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

65756-03-8

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

8-phenylsulfanylcyclooct-4-en-1-one

InChI

InChI=1S/C14H16OS/c15-13-10-6-1-2-7-11-14(13)16-12-8-4-3-5-9-12/h1-5,8-9,14H,6-7,10-11H2

InChI Key

GWLJUQANNOLIAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)CCC=C1)SC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.